

Famitinib Malate: A Technical Guide to Molecular Targets and Binding Affinity

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Compound of Interest		
Compound Name:	Famitinib malate	
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Abstract

Famitinib malate is a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and anti-angiogenic activities.[1] Developed by Jiangsu Hengrui Medicine Co., Ltd., famitinib targets several receptor tyrosine kinases (RTKs) implicated in oncogenesis, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit). This technical guide provides a comprehensive overview of the molecular targets of famitinib malate, its binding affinities, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Introduction

Famitinib malate is a small molecule inhibitor that represents a significant therapeutic advance in the treatment of various solid tumors.[2] Its mechanism of action is centered on the inhibition of multiple RTKs that are crucial for tumor growth, proliferation, and angiogenesis.[3] By simultaneously blocking these pathways, famitinib can overcome some of the resistance mechanisms that develop against single-target agents. This document serves as a detailed resource for understanding the core molecular interactions of **famitinib malate**.

Molecular Targets and Binding Affinity



Famitinib malate exhibits potent inhibitory activity against a range of tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined for its primary targets through various in vitro kinase assays.

Quantitative Binding Affinity Data

The following table summarizes the reported IC50 values of **famitinib malate** for its key molecular targets.

Target Kinase	IC50 (nM)	
c-Kit	2.3[4][5][6][7]	
VEGFR-2	4.7[4][5][6][7]	
PDGFRβ	6.6[4][5][6][7]	
VEGFR3	Data not publicly available	
FMS-like tyrosine kinase-3 (FLT3)	Data not publicly available	
RET	Data not publicly available	

Note: While famitinib is known to inhibit VEGFR3, FLT3, and RET, specific IC50 values from publicly available, peer-reviewed literature were not identified in the conducted search.[3]

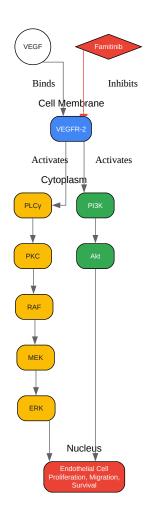
Signaling Pathways

Famitinib malate exerts its therapeutic effects by inhibiting the downstream signaling cascades initiated by the activation of its target RTKs. The primary pathways affected are crucial for cell proliferation, survival, and angiogenesis.

VEGFR Signaling Pathway

The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that is central to angiogenesis. Familianib inhibits the autophosphorylation of VEGFR-2, thereby blocking downstream signaling through pathways such as PLCy-PKC-MAPK and PI3K-Akt, which ultimately leads to a reduction in endothelial cell proliferation, migration, and new blood vessel formation.





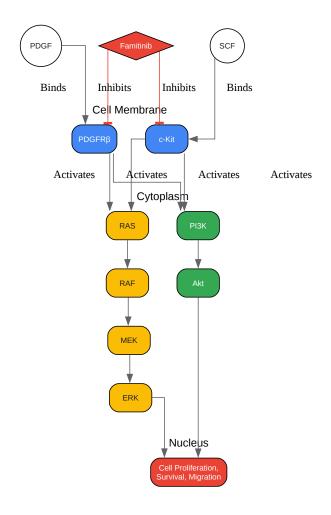
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VEGFR-2 Signaling Pathway Inhibition by Famitinib.

PDGFRβ and c-Kit Signaling Pathways

Platelet-derived growth factor receptor beta (PDGFRβ) and c-Kit are involved in cell proliferation, survival, and migration. Ligand binding to these receptors leads to their dimerization and autophosphorylation, activating downstream pathways like PI3K-Akt and MAPK. Familinib blocks this initial phosphorylation step, thereby inhibiting these pro-survival and proliferative signals in tumor cells and pericytes.





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PDGFRB and c-Kit Signaling Inhibition by Famitinib.

Experimental Protocols

The determination of familinib's binding affinity (IC50) is typically performed using in vitro kinase assays. Below is a generalized protocol for a Homogeneous Time-Resolved Fluorescence (HTRF®) kinase assay, a common method for such determinations.

HTRF® Kinase Assay Protocol (Generalized)

Objective: To determine the in vitro inhibitory activity of **famitinib malate** against a specific tyrosine kinase.

Materials:



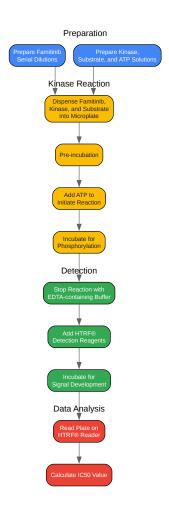
- Recombinant human kinase (e.g., VEGFR-2, c-Kit, PDGFRβ)
- Biotinylated substrate peptide
- ATP (Adenosine triphosphate)
- Famitinib malate (or other test compounds)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT)
- HTRF® detection buffer
- Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody
- Streptavidin-XL665
- 384-well low-volume microplates
- HTRF®-compatible microplate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of **famitinib malate** in 100% DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
- Kinase Reaction: a. In a 384-well plate, add the test compound (famitinib) or vehicle (DMSO control). b. Add the recombinant kinase and the biotinylated substrate peptide to each well.
 c. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-kinase interaction. d. Initiate the kinase reaction by adding ATP. e. Incubate for a specific duration (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.
- Detection: a. Stop the kinase reaction by adding HTRF® detection buffer containing EDTA.
 b. Add the Eu3+ cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 mixture to each well. c. Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.



- Data Acquisition: a. Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665). b. The HTRF® ratio (665 nm / 620 nm * 10,000) is calculated, which is proportional to the extent of substrate phosphorylation.
- Data Analysis: a. Plot the HTRF® ratio against the logarithm of the familinib concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.



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Generalized Experimental Workflow for IC50 Determination.

Conclusion

Famitinib malate is a potent multi-targeted tyrosine kinase inhibitor with high affinity for key RTKs involved in tumor angiogenesis and proliferation, namely c-Kit, VEGFR-2, and PDGFRβ. Its ability to simultaneously inhibit these pathways provides a strong rationale for its clinical



efficacy in various solid tumors. This guide provides foundational technical information for researchers and professionals in the field of drug development, offering a clear overview of famitinib's molecular targets, binding affinities, and the methodologies used for their determination. Further research to elucidate the precise binding affinities for its other targets will provide a more complete understanding of its pharmacological profile.

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References

- 1. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts
 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Famitinib: First Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Camrelizumab plus famitinib for advanced or metastatic urothelial carcinoma after platinum-based therapy: data from a multicohort phase 2 study PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
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